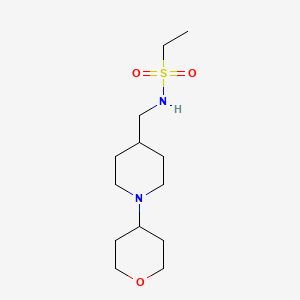

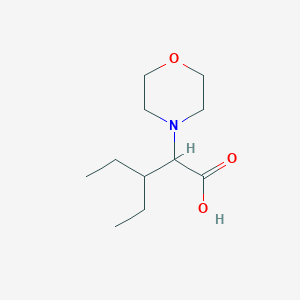

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide” is a chemical compound. It is related to “1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride” which has a molecular weight of 257.20 .

Molecular Structure Analysis

The molecular structure of related compound “1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride” is represented by the SMILES stringNC1CCN(C2CCOCC2)CC1.[H]Cl.[H]Cl . This indicates the presence of nitrogen (N), carbon ©, hydrogen (H), and chlorine (Cl) atoms in the molecule. Physical And Chemical Properties Analysis

The related compound “1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride” is a solid at room temperature . It has a molecular weight of 257.20 .Mécanisme D'action

Target of Action

The primary target of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide, also known as N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethanesulfonamide, is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and stress responses in the body .

Mode of Action

This compound acts as a selective antagonist at the KOR . An antagonist is a substance that blocks or inhibits the physiological action of another, in this case, the action of κ-opioid peptides at the KOR . This results in a decrease in the activity of the KOR, which can have various effects depending on the physiological context .

Biochemical Pathways

Given its role as a kor antagonist, it likely impacts pathways related to pain perception, mood regulation, and stress response .

Pharmacokinetics

The compound has been reported to have good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This suggests that it is well-absorbed in the body, is distributed to the necessary tissues, is metabolized efficiently, is excreted appropriately, and has a suitable toxicity profile . These properties are crucial for the compound’s bioavailability, or the extent to which it can enter circulation and exert an effect .

Result of Action

In animal studies, oral administration of the compound has shown potent effects in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that the compound may have potential therapeutic effects in conditions related to the KOR, such as pain, depression, anxiety, and substance abuse disorders .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide is its ability to maintain a constant pH over a wide range of temperatures. It is also stable over a wide range of pH values, making it an ideal buffer for experiments that require a constant pH. However, this compound has some limitations. It is not suitable for experiments that require a buffer with a low pKa value, and it can interfere with some assays that require a specific buffer.

Orientations Futures

There are many future directions for the use of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide in scientific research. One potential application is in the study of protein-ligand interactions. This compound has been shown to have minimal effects on protein function, making it an ideal buffer for experiments that require the study of protein-ligand interactions. Another potential application is in the study of enzyme kinetics. This compound has been shown to have minimal effects on enzyme activity, making it an ideal buffer for experiments that require the study of enzyme kinetics. Overall, this compound has many potential applications in scientific research, and its unique properties make it an ideal buffer for experiments that require a constant pH.

Méthodes De Synthèse

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide involves the reaction of piperidine, tetrahydro-2H-pyran-4-ol, and ethanesulfonyl chloride. The reaction is carried out in anhydrous conditions and requires a catalyst such as triethylamine. The final product is obtained after purification using column chromatography. The synthesis of this compound is a straightforward process and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide has been widely used in scientific research as a buffer in biochemical and physiological experiments. It is commonly used in electrophysiology experiments to maintain a constant pH and prevent pH fluctuations during the experiment. This compound has also been used in the study of enzyme kinetics, protein folding, and ligand binding. Its unique properties make it an ideal buffer for experiments that require a constant pH.

Safety and Hazards

Propriétés

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3S/c1-2-19(16,17)14-11-12-3-7-15(8-4-12)13-5-9-18-10-6-13/h12-14H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDWYRIHAVWWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CCN(CC1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3019702.png)

![2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3019704.png)

![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)

![1-(1-Benzothiophen-3-yl)-2-[(5-fluoropyrimidin-2-yl)amino]ethanol](/img/structure/B3019707.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3019712.png)

![3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3019715.png)

![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)